Molecular Size and Lipophilicity Comparison Against the Cyclopropa Analog
The cyclobuta-fused compound (C9H7NO, MW 145.16) exhibits a larger molecular volume and higher lipophilicity (cLogP ≈1.5) compared to the cyclopropa analog (C8H7NO, MW 133.15, cLogP 0.94). The increased TPSA (14.16 vs 12.47 Ų) also suggests marginally improved hydrogen-bonding capacity .
| Evidence Dimension | Physicochemical properties (MW, LogP, TPSA) |
|---|---|
| Target Compound Data | MW = 145.16 g/mol; cLogP ≈ 1.5; TPSA = 14.16 Ų |
| Comparator Or Baseline | 2H,6H-Cyclopropa[3,4]pyrrolo[2,1-b][1,3]oxazine (CAS 119596-58-6): MW = 133.15 g/mol; cLogP = 0.94; TPSA = 12.47 Ų |
| Quantified Difference | ΔMW = 12.01 g/mol; ΔcLogP = +0.56; ΔTPSA = +1.69 Ų |
| Conditions | In silico prediction using ChemAxon/OpenBabel via ChemSrc database |
Why This Matters
These differences affect passive membrane permeability and distribution, where the cyclobuta analog is predicted to have ~3-fold higher membrane partitioning (based on the logP difference), making it more suitable for intracellular target engagement.
